![molecular formula C17H18O3 B10843891 4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843891.png)
4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. The unique structure of this compound, characterized by its multiple methyl groups and hydroxyl functionalities, makes it an interesting subject for chemical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Diels-Alder reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol can undergo various chemical reactions, including:
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzochromenes depending on the nucleophile used.
Scientific Research Applications
4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It can disrupt the cell membrane of bacteria, leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
4,6,6,7-tetramethyl-6H-benzo[c]chromene-3,8-diol can be compared with other similar compounds, such as:
6H-benzo[c]chromene: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.
4,6,6,7-tetramethyl-6H-benzo[c]chromene: Lacks the hydroxyl groups, affecting its antioxidant and anti-inflammatory activities.
3,8-dihydroxy-6H-benzo[c]chromene: Lacks the methyl groups, which may influence its solubility and reactivity.
The unique combination of methyl and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
4,6,6,7-tetramethylbenzo[c]chromene-3,8-diol |
InChI |
InChI=1S/C17H18O3/c1-9-13(18)7-5-11-12-6-8-14(19)10(2)16(12)20-17(3,4)15(9)11/h5-8,18-19H,1-4H3 |
InChI Key |
XQLSNCGISMACFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(OC3=C2C=CC(=C3C)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


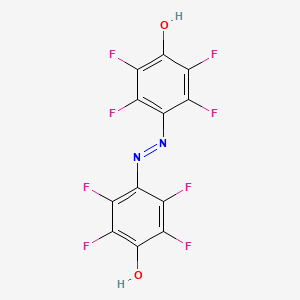
![4,10-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843822.png)
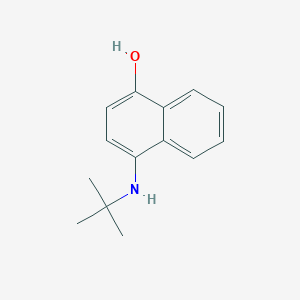
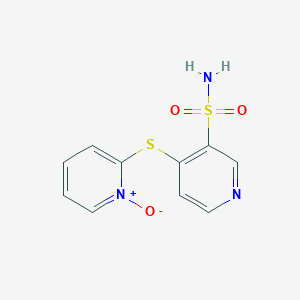
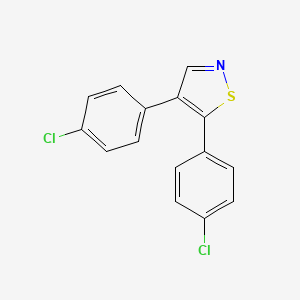
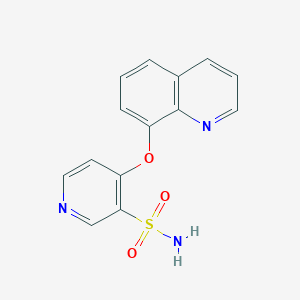
![4,6,10-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843866.png)
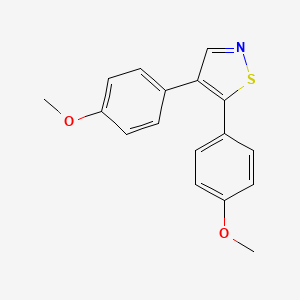
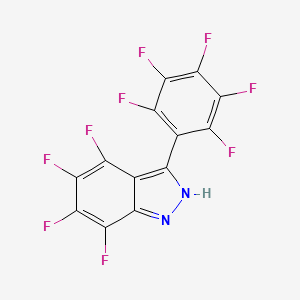
![4,6,7-trimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843895.png)
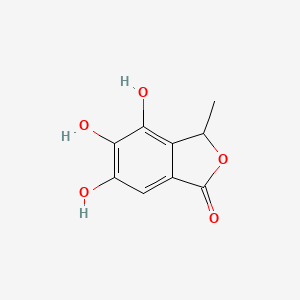
![4-[(2-Methyl-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B10843912.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylhex-1-enyl]phenol](/img/structure/B10843920.png)
![4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol](/img/structure/B10843927.png)
